1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazole ring fused to a phthalazine ring, with additional ethoxy and dibromo substituents on the phenyl ring.
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and phthalazine precursors, followed by their fusion under specific reaction conditions. The introduction of the ethoxy and dibromo groups is achieved through electrophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-a)phthalazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phthalazine derivatives: These compounds have a similar phthalazine ring but lack the triazole ring, resulting in different reactivity and applications.
Triazole derivatives: These compounds contain the triazole ring but differ in their additional substituents and overall structure.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
87540-53-2 |
---|---|
Molecular Formula |
C19H16Br2N4O2 |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H16Br2N4O2/c1-3-26-16-14(9-11(20)10-15(16)21)18-23-22-17-12-7-5-6-8-13(12)19(27-4-2)24-25(17)18/h5-10H,3-4H2,1-2H3 |
InChI Key |
XFZVUUNSESJOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.